Flavopiridol

Catalog No.
S003046
CAS No.
146426-40-6
M.F
C21H20ClNO5
M. Wt
401.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flavopiridol

CAS Number

146426-40-6

Product Name

Flavopiridol

IUPAC Name

2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one

Molecular Formula

C21H20ClNO5

Molecular Weight

401.8 g/mol

InChI

InChI=1S/C21H20ClNO5/c1-23-7-6-12(17(27)10-23)19-14(24)8-15(25)20-16(26)9-18(28-21(19)20)11-4-2-3-5-13(11)22/h2-5,8-9,12,17,24-25,27H,6-7,10H2,1H3/t12-,17+/m0/s1

InChI Key

BIIVYFLTOXDAOV-YVEFUNNKSA-N

SMILES

CN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O

Synonyms

(-)cis-5,7-dihydroxy-2-(2-chlorophenyl)-8-(4-(3-hydroxy-1-methyl)piperidinyl)-4H-1-benzopyran-4-one, alvocidib, flavopiridol, HMR 1275, L 868275, L-868275, L86-8275

Canonical SMILES

CN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O

Isomeric SMILES

CN1CC[C@@H]([C@@H](C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O

Description

The exact mass of the compound Flavopiridol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Flavopiridol belongs to a class of compounds called cyclin-dependent kinase (CDK) inhibitors. CDKs are enzymes that play a critical role in regulating the cell cycle, the process by which cells grow and divide. Flavopiridol works by blocking the activity of certain CDKs, thereby disrupting the cell cycle and potentially preventing uncontrolled cell growth observed in cancer [^source 1].

[^source 1] Cell Cycle Proteins—Advances in Research and Application: 2012 Edition Shandong University, Jinan: Flavopiridol, the first cyclin-dependent kinase inhibitor - recent advances in combination chemotherapy Scientists discuss in:

Anti-Cancer Properties

Due to its effect on the cell cycle, flavopiridol is being investigated for its potential to suppress the growth of various cancers. Researchers are studying its effectiveness in leukemia, chronic lymphocytic leukemia, and other malignancies, often in combination with other therapies [^source 2, ^source 3].

[^source 2] Anthraquinones—Advances in Research and Application: 2012 Edition Scientists in Baltimore, Maryland report...:

[^source 3] Cytokines—Advances in Research and Application: 2013 Edition Flavopiridol (FP), a synthetic flavone, is a cyclindependent kinase inhibitor and possesses an anti-cancer activity...:

Flavopiridol, also known as alvocidib, is a synthetic flavonoid derived from the natural compound rohitukine. It is characterized by a molecular formula of C21H20ClNO5 and a molecular weight of 401.84 g/mol. This yellow crystalline solid has a melting point ranging from 186 °C to 190 °C and exhibits minimal solubility in water, while being soluble in organic solvents like ethanol and dimethyl sulfoxide. Flavopiridol primarily functions as an inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and transcriptional control .

Flavopiridol acts as a potent inhibitor of CDKs, a family of enzymes that regulate cell cycle progression [, ]. It binds to the ATP-binding pocket of CDKs, preventing them from transferring phosphate groups to their target proteins. This disrupts cell cycle progression, leading to cell death in cancer cells [].

Flavopiridol exhibits cytotoxicity (cell toxicity) and has been associated with side effects like diarrhea, nausea, and fatigue in clinical trials [].

. The process begins with the condensation of 3,5-dimethoxyphenol with 1-methyl-4-piperidinone, followed by Friedel-Crafts acylation and subsequent transformations that introduce various functional groups essential for its biological activity. The final product features a complex structure that includes multiple aromatic rings and a piperidinyl moiety, which are critical for its interaction with CDKs .

Flavopiridol exhibits significant biological activity by selectively inhibiting CDKs, particularly CDK9, which is part of the positive transcription elongation factor b (P-TEFb). This inhibition leads to cell cycle arrest in the G1 and G2 phases, preventing progression into the S and M phases. Additionally, flavopiridol down-regulates anti-apoptotic proteins such as myeloid cell leukemia 1 (Mcl-1) and B-cell lymphoma 2 (Bcl-2), promoting apoptosis in cancer cells . Its ability to inhibit RNA polymerase II phosphorylation further underscores its role in transcriptional regulation .

The synthesis methods for flavopiridol have been refined over the years. Initially derived from rohitukine, modern synthetic approaches utilize various chemical transformations to produce flavopiridol efficiently. Key steps include:

  • Condensation Reaction: Combining 3,5-dimethoxyphenol with 1-methyl-4-piperidinone.
  • Friedel-Crafts Acylation: Introducing acyl groups to enhance biological activity.
  • Functional Group Modifications: Adding specific moieties to improve solubility and efficacy.

Recent studies have also explored analogs of flavopiridol that incorporate thiosugars and heterocycles, aiming to enhance its therapeutic potential .

Flavopiridol has been investigated primarily for its anticancer properties. Clinical trials have evaluated its efficacy in treating various hematological malignancies such as acute myeloid leukemia and chronic lymphocytic leukemia. It is often used in combination therapies with other chemotherapeutic agents like gemcitabine and doxorubicin to enhance cytotoxic effects against cancer cells . Additionally, its potential applications extend into areas such as immunology and inflammation due to its kinase inhibitory activities .

Flavopiridol interacts with several biological targets beyond CDKs. It has been shown to bind to duplex DNA, influencing gene expression through transcriptional modulation. Studies indicate that flavopiridol can also inhibit glycogen phosphorylase, suggesting broader metabolic implications . Its interactions are characterized by competitive binding at ATP sites on kinases, leading to altered phosphorylation states of target proteins involved in cell cycle regulation and apoptosis .

Flavopiridol shares structural similarities with other flavonoids but stands out due to its specific modifications that enhance CDK inhibitory activity. Notable similar compounds include:

  • Quercetin: A natural flavonoid with antioxidant properties but limited CDK inhibitory activity.
  • Genistein: Another flavonoid that exhibits some kinase inhibition but lacks the potency of flavopiridol.
  • Rohitukine: The natural precursor of flavopiridol, which has less defined pharmacological properties.

Comparison Table

CompoundStructure TypeCDK InhibitionSolubilityPrimary Use
FlavopiridolSyntheticStrongLow (in water)Cancer treatment
QuercetinNaturalWeakModerateAntioxidant
GenisteinNaturalModerateModerateCancer research
RohitukineNaturalMinimalLowTraditional medicine

Flavopiridol's unique structure, particularly the presence of the piperidinyl moiety and specific functional groups, distinguishes it from these compounds by enhancing its selectivity and potency against CDKs .

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

401.1030004 g/mol

Monoisotopic Mass

401.1030004 g/mol

Heavy Atom Count

28

Appearance

A crystalline solid

UNII

45AD6X575G

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in esophageal cancer, leukemia (lymphoid), lung cancer, liver cancer, and lymphoma (unspecified).

Pharmacology

Alvocidib is the free base form of a synthetic N-methylpiperidinyl chlorophenyl flavone compound. As an inhibitor of cyclin-dependent kinase, alvocidib induces cell cycle arrest by preventing phosphorylation of cyclin-dependent kinases (CDKs) and by down-regulating cyclin D1 and D3 expression, resulting in G1 cell cycle arrest and apoptosis. This agent is also a competitive inhibitor of adenosine triphosphate activity.

MeSH Pharmacological Classification

Growth Inhibitors

Mechanism of Action

Inhibits cyclin-dependent kinases, arresting cell division and causing apoptosis in non-small lung cancer cells.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
CMGC group
CDK4 [HSA:1019] [KO:K02089]

Pictograms

Irritant

Irritant

Metabolism Metabolites

Flavopiridol has known human metabolites that include (2S,3S,4S,5R)-6-[2-(2-chlorophenyl)-5-hydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

Alvocidib

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-08-20
1. Semin Oncol. 2002 Jun;29(3 Suppl 11):77-85.
Review of flavopiridol, a cyclin-dependent kinase inhibitor, as breast cancer therapy.
Tan AR(1), Swain SM.
Author information:
(1)Cancer Therapeutics Branch, Center for Cancer Research, National Cancer Institute, Bethesda, MD20889, USA.
Disrupting the cell cycle through the inhibition of cyclin-dependent kinases (CDKs) is an important therapeutic strategy in the treatment of cancer. Flavopiridol is the first CDK inhibitor to be tested in clinical trials. It has been shown to cause cell cycle arrest, induce apoptosis, inhibit angiogenesis, and potentiate the effects of chemotherapy. In this review, the rationale for using a CDK inhibitor as therapy for breast cancer is described and the preclinical studies performed with flavopiridol in breast cancer cell lines are highlighted. Flavopiridol is currently undergoing phase II testing as monotherapy and phase I and/or II evaluation in combination with traditional chemotherapy agents. The assessment of CDK inhibition as evidence of flavopiridol/'s targeted effect in serial biopsies of tumor and surrogate tissues is also under investigation in these protocols. The interruption of the cell cycle through modulation of CDKs with an agent such as flavopiridol has potential therapeutic efficacy, especially in combination with chemotherapy.
2. Invest New Drugs. 1999;17(3):313-20.
Flavopiridol: the first cyclin-dependent kinase inhibitor in human clinical trials.
Senderowicz AM(1).
Author information:
(1)DTP Clinical Trials Unit, Developmental Therapeutics Program, Division of Cancer Treatment and Diagnosis. National Cancer Institute, Bethesda, MD 20892, USA. sendero@helix.nih.gov
The discovery and cloning of the cyclin-dependent kinases (cdks), main regulators of cell cycle progression, allowed several investigators to design novel modulators of cdk activity. Flavopiridol (HMR 1275, L86-8275), a flavonoid derived from an indigenous plant from India, demonstrated potent and specific in vitro inhibition of all cdks tested (cdks 1, 2, 4 and 7) with clear block in cell cycle progression at the G1/S and G2/M boundaries. Moreover, preclinical studies demonstrated the capacity of flavopiridol to induce programmed cell death, promote differentiation, inhibit angiogenic processes and modulate transcriptional events. The relationship between the latter effects and cdk inhibition is still unclear. Initial testing in early clinical human trials with infusional flavopiridol showed activity in some patients with non-Hodgkin/'s lymphoma, renal, prostate, colon and gastric carcinomas. Main side effects were secretory diarrhea and a pro-inflammatory syndrome associated with hypotension. Biologically active plasma concentrations of flavopiridol (approximately 300-500 nM) are easily achievable in patients receiving infusional flavopiridol. Phase 2 trials with infusional flavopiridol in several tumor types, other schedules and combination with standard chemotherapies are being assessed. In conclusion, flavopiridol is the first cdk inhibitor to be tested in clinical trials. Although important questions remain to be answered, this positive experience will stimulate the development of novel cdk modulators for cancer therapy.

Explore Compound Types